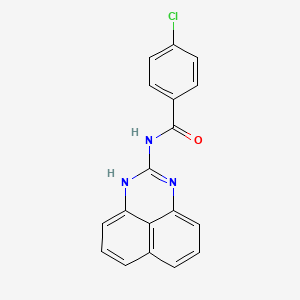
4-chloro-N-(1H-perimidin-2-yl)benzamide
Overview
Description
4-chloro-N-(1H-perimidin-2-yl)benzamide is a compound that belongs to the class of perimidine derivatives. Perimidines are versatile scaffolds and a fascinating class of nitrogen-containing heterocycles that have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . The compound’s structure includes a benzamide moiety substituted with a 4-chloro group and a 1H-perimidin-2-yl group, making it a unique and valuable molecule for various applications.
Preparation Methods
The synthesis of 4-chloro-N-(1H-perimidin-2-yl)benzamide can be achieved through several methods. One efficient route involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is advantageous due to its high yield and relatively mild reaction conditions. Another approach involves the reaction of (1H-perimidin-2-yl) acetic acid hydrazide with ethyl N-arylhydrazonochloroacetate in dioxane in the presence of triethylamine . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve large-scale production.
Chemical Reactions Analysis
4-chloro-N-(1H-perimidin-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and metal catalysts. For instance, the compound can undergo electrophilic and nucleophilic reactions due to the presence of a lone pair of nitrogen atoms that transfer their electron density to the naphthalene ring from the fused heterocyclic ring . Major products formed from these reactions include substituted perimidine derivatives, which can be further utilized in various applications.
Scientific Research Applications
4-chloro-N-(1H-perimidin-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, perimidine derivatives, including this compound, have shown promising results as antifungal, antimicrobial, antiulcer, and antitumor agents . Additionally, the compound is used in the dye industry as a coloring agent and dye intermediate in fibers and plastic synthesis . Its ability to form complexes with metals also makes it valuable in catalytic activity in organic synthesis.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1H-perimidin-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound’s electronic properties, due to the presence of both π-excessive and π-deficient arrangements, allow it to interact with different proteins and form complexes with metals . These interactions can lead to various biological effects, such as antimicrobial and antitumor activities. The exact molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
4-chloro-N-(1H-perimidin-2-yl)benzamide can be compared with other similar compounds, such as 1,2-bis(2-mercapto-1H-perimidin-1-yl)ethane-1,2-dione derivatives and 1,2-bis(2-(mercaptomethyl)-1H-perimidin-1-yl)ethane-1,2-dione derivatives . These compounds share the perimidine scaffold but differ in their substituents and functional groups. The unique combination of the 4-chloro group and the benzamide moiety in this compound provides distinct electronic properties and reactivity, making it valuable for specific applications in chemistry, biology, and industry.
Properties
IUPAC Name |
4-chloro-N-(1H-perimidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-13-9-7-12(8-10-13)17(23)22-18-20-14-5-1-3-11-4-2-6-15(21-18)16(11)14/h1-10H,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWMNTZUZBZPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4676741.png)
![2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOPROPYLACETAMIDE](/img/structure/B4676746.png)
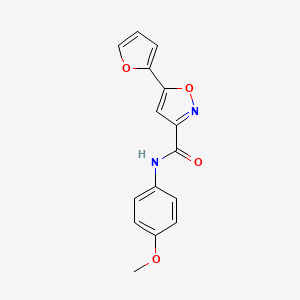
![N-[(5Z)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4676759.png)
![(3aR,7aS)-2-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4676766.png)
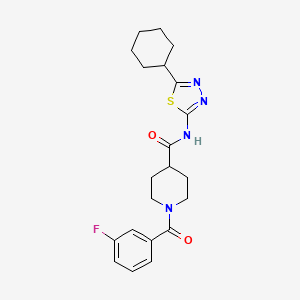
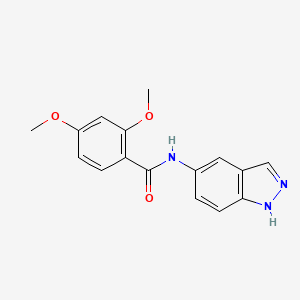
![(4-Benzylpiperazin-1-yl)[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B4676785.png)
![(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one](/img/structure/B4676788.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4676807.png)
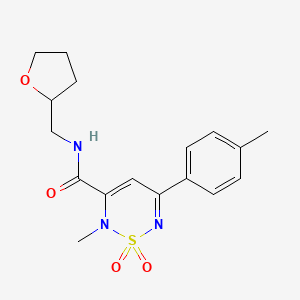
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B4676832.png)
![ethyl 2-{[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676840.png)
![3-butyl-5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4676854.png)
